Iridium tetrachloride

Descripción general

Descripción

Iridium tetrachloride is an inorganic compound with the approximate formula IrCl4(H2O)n. It is a water-soluble dark brown amorphous solid . It is used in chemical analysis for testing nitric acid in the presence of nitrous acid, microscopy, and in plating solutions .

Synthesis Analysis

Iridium tetrachloride is used to prepare catalysts, such as the Henbest Catalyst for transfer hydrogenation of cyclohexanones .

Molecular Structure Analysis

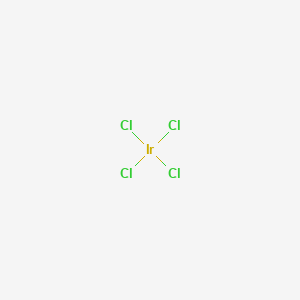

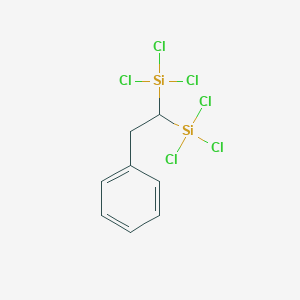

The molecular formula of Iridium tetrachloride is IrCl4 . The molecular weight is 334.0 g/mol . The InChI is 1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 and the SMILES notation is ClIr(Cl)Cl .

Chemical Reactions Analysis

Iridium tetrachloride is used in the preparation of catalysts . It is also used in the reaction suitability as a catalyst core .

Physical And Chemical Properties Analysis

Iridium tetrachloride is a brownish-black mass that is hygroscopic . It is soluble in water, alcohol, and dilute hydrochloric acid . The molecular weight is 334.0 g/mol .

Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

Iridium tetrachloride is used to prepare catalysts for various organic reactions. One notable example is the Henbest Catalyst for the transfer hydrogenation of cyclohexanones .

Anticancer Agent Research

Research has been conducted on iridium-based compounds, including iridium tetrachloride, for their potential use as anticancer agents due to their unique chemical properties and resemblance to platinum compounds .

Electrodeposition Mechanism Study

Studies have focused on the mechanism of electrodeposition of iridium oxide, which can be derived from iridium tetrachloride, and its sensing applications towards different biomolecules compounds .

Sensing Applications

Iridium oxide, which can be produced from iridium tetrachloride, has been used in sensors for detecting various biomolecules, predicting future work in iridium oxide-based sensing .

Synthesis and Categorization of Iridium Complexes

Iridium tetrachloride is involved in the synthesis and categorization of iridium complexes, which are studied for their chemical properties and potential applications .

Safety And Hazards

Iridium tetrachloride is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

tetrachloroiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALMYRPSSNRCFD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrCl4, Cl4Ir | |

| Record name | Iridium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893602 | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Soluble in water; [Hawley] | |

| Record name | Iridium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Iridium tetrachloride | |

Color/Form |

Brownish-black mass | |

CAS RN |

10025-97-5 | |

| Record name | Iridium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride (IrCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the typical applications of iridium tetrachloride in organic synthesis?

A1: Iridium tetrachloride acts as a catalyst precursor in organic chemistry. For example, it plays a role in the stereoselective reduction of cyclohexanones []. This means it can help produce specific isomers of a molecule, which is crucial for pharmaceutical applications where different isomers can have distinct biological activities.

Q2: What are some challenges in working with iridium tetrachloride?

A2: Obtaining pure iridium tetrachloride can be challenging. Commercially available products often contain impurities like water and chloroiridic acid []. This necessitates careful consideration of the purity and composition stated by the manufacturer. Researchers often rely on alternative sources like the ammonium salt [(NH4)2IrCl6], which offers higher purity [].

Q3: Has iridium tetrachloride been explored for applications beyond catalysis?

A3: Yes, research indicates potential applications of iridium tetrachloride derived materials in electrochromic devices. For instance, electrochemically deposited nanostructured iridium oxide (IrOx) films, derived from a solution containing iridium tetrachloride, exhibit promising electrochromic properties []. These films demonstrate color changes when subjected to different potentials, making them suitable for applications like smart windows and displays.

Q4: Are there any specific examples of iridium tetrachloride's use in synthesizing pharmaceutically relevant compounds?

A4: Research highlights the use of iridium tetrachloride in the multi-step synthesis of metabolites of the anti-inflammatory drug, 6-chloro-5-cyclohexylindan-1-carboxylic acid (TAI-284) []. Specifically, it facilitates the reduction of a ketone intermediate to produce a specific isomer of the desired alcohol metabolite. This highlights the potential of iridium tetrachloride in medicinal chemistry research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

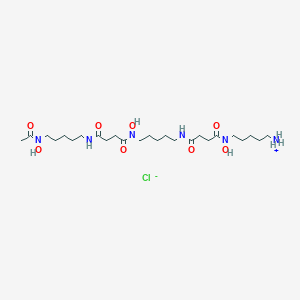

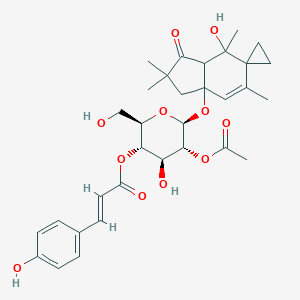

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

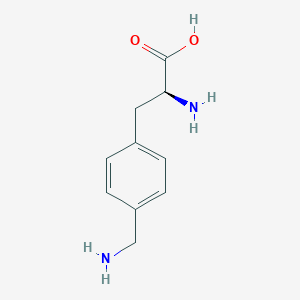

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

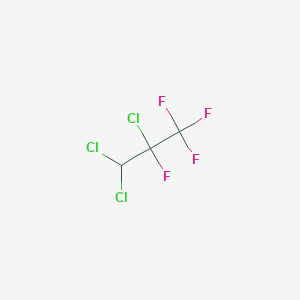

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)